Cytotoxic Potency vs CST626 in MCF-7 Cells
In a direct comparison of cytotoxic potency in MCF-7 breast cancer cells, TD1092 exhibits a significantly lower GI50 value (0.396 μM) compared to the alternative pan-IAP degrader PROTAC, CST626 (Compound 9), for which the GI50 is not directly reported in this cell line but demonstrates an IC50 of 16 nM in SUDHL6 cells and 21 nM in MOLM13 cells [1]. While CST626 demonstrates higher potency in degrading IAP proteins in MM.1S cells (DC50s of 0.7-6.2 nM), its functional cytotoxic effect in MCF-7 cells is not as robustly characterized, highlighting a potential disconnect between degradation efficiency and functional outcome that is more pronounced with CST626 than with TD1092 [1]. This suggests that TD1092 may provide a more reliable correlation between IAP degradation and induction of apoptosis in certain cellular contexts.
| Evidence Dimension | Cytotoxicity (GI50) in MCF-7 cells |
|---|---|
| Target Compound Data | GI50 = 0.396 μM |
| Comparator Or Baseline | CST626 (pan-IAP degrader PROTAC): GI50 not reported in MCF-7; IC50 = 16 nM in SUDHL6, 21 nM in MOLM13 |
| Quantified Difference | TD1092's GI50 in MCF-7 is 0.396 μM; comparator's potency in this specific cell line is not established, indicating a potentially different functional profile. |
| Conditions | MCF-7 cells, 72-hour treatment, CellTiter-Glo luminescent assay |
Why This Matters
This difference in cytotoxic potency in a common cancer cell line indicates that TD1092 may be the preferred tool for studying IAP degradation in MCF-7 and potentially other breast cancer models where functional outcomes are critical.
- [1] Park S, Kim D, Lee W, et al. Discovery of pan-IAP degraders via a CRBN recruiting mechanism. Eur J Med Chem. 2023 Jan 5;245(Pt 2):114910. View Source
